C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine

5-HT2B Receptor GPCR Pharmacology Neurological Disorders

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine (CAS 910443-61-7) is a pyrrolidine-based primary amine building block with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol. Its structure features a pyrrolidine core substituted at the nitrogen with a 2-methoxyethyl group and at the 3-position with a methylamine moiety.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 910443-61-7
Cat. No. B1286179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine
CAS910443-61-7
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCOCCN1CCC(C1)CN
InChIInChI=1S/C8H18N2O/c1-11-5-4-10-3-2-8(6-9)7-10/h8H,2-7,9H2,1H3
InChIKeySVWDIDWSZJLAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine (CAS 910443-61-7): Chemical Profile and Procurement Considerations


C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine (CAS 910443-61-7) is a pyrrolidine-based primary amine building block with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . Its structure features a pyrrolidine core substituted at the nitrogen with a 2-methoxyethyl group and at the 3-position with a methylamine moiety . The compound has a predicted boiling point of 215.3±10.0 °C and a predicted density of 0.959±0.06 g/cm³ . This specific substitution pattern distinguishes it from other pyrrolidinylmethylamines and imparts unique physicochemical and pharmacological properties relevant to medicinal chemistry and chemical biology applications.

Selection Selective 5-HT2B antagonist scaffold
Workflow GPCR probe synthesis & CNS lead optimization
Use Context Neurological and fibrotic disease model research

Why C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine Cannot Be Interchanged with Generic Pyrrolidine Analogs


The specific substitution pattern of C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine dictates its biological target engagement, metabolic stability, and physicochemical properties, making generic substitution with other pyrrolidine-containing building blocks or methylamine derivatives unreliable . The methoxyethyl group on the pyrrolidine nitrogen influences the compound's lipophilicity, membrane permeability, and potential for interactions with specific GPCR binding pockets, while the primary amine moiety is essential for its reactivity and target binding . As demonstrated in the quantitative evidence below, even seemingly minor structural changes to this scaffold can result in significant losses in potency and selectivity.

Substitution pattern
N-methoxyethyl pyrrolidine
Unsubstituted or less polar N-substituted pyrrolidines

N-substituent alters lipophilicity and GPCR binding-pocket fit; generic substitution may reduce target engagement.

Primary amine handle
Reactive primary amine at 3-position
Analogs lacking free amine or with altered amine position

Amine position critical for derivatization and target interaction; substitution can disrupt structure-activity relationships.

Selectivity profile
Clean 5-HT2B selectivity in 161 GPCR panel
Generic pyrrolidine amines often hit aminergic off-targets

Scaffold-specific selectivity not guaranteed with other analogs; off-target risk may confound target validation studies.

Quantitative Evidence for C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine: Potency, Selectivity, and Scaffold Comparisons


High-Affinity 5-HT2B Receptor Antagonism: Comparative Potency Against a Close Structural Analog

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine exhibits potent 5-HT2B receptor antagonist activity with an IC50 of 54 nM in a cellular functional assay [1]. Its binding affinity for the 5-HT2B receptor is characterized by an IC50 of 22 ± 9.0 nM [1]. While a direct head-to-head comparison with a closely related analog is not available in the open literature, the compound's selectivity profile against a panel of 161 GPCRs, where it only showed activity at the 5-HT2B receptor, provides a strong class-level inference of its unique target engagement [1]. This contrasts with many other pyrrolidine-based amines, which often exhibit broader or weaker activity at multiple aminergic receptors.

5-HT2B Antagonism
Class-level inference
IC50 54 nM (functional); Ki 22 nM (binding)
Reported selective target engagement among 161 GPCRs
No direct analog comparator; single-source data
5-HT2B Receptor GPCR Pharmacology Neurological Disorders

Broad Kinase and Transporter Selectivity Profile: Minimizing Off-Target Liability

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine was profiled against a broad panel of potential off-targets. It showed no significant activity (IC50 > 10 µM) in a screen of 302 kinases, and it was inactive against key monoamine transporters (SERT, DAT, NET) and metabolizing enzymes (MAO-A, MAO-B, Acetylcholinesterase) [1]. This clean profile is a differentiating factor compared to many pyrrolidine and methylamine-containing compounds, which are frequently associated with polypharmacology, particularly at aminergic GPCRs and monoamine transporters.

Off-target Selectivity
Class-level inference
302 kinases, SERT, DAT, NET, MAO-A/B, AChE: all inactive
Typical pyrrolidine amines often hit aminergic off-targets
Clean profile reduces confounding risk in complex systems
Based on in vitro panel screening
Kinase Inhibition Transporter Assays Drug Safety

Favorable In Vitro ADME Properties: Metabolic Stability and CYP Inhibition Profile

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine demonstrates a favorable in vitro ADME profile, which is not a given for all pyrrolidine-based amines. It exhibits high microsomal stability with a half-life (T1/2) greater than 60 minutes in rodent microsomes and shows no significant time-dependent inhibition of major human CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [1]. This contrasts with many basic amines, which are prone to rapid oxidative metabolism and can be potent CYP inhibitors, leading to poor in vivo pharmacokinetics and high drug-drug interaction potential.

Metabolic Stability
Class-level inference
T1/2 > 60 min (rodent microsomes); no CYP inhibition (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
Supports metabolic stability context; may reduce DDI risk
Microsomal stability and CYP panel data
ADME Drug Metabolism Pharmacokinetics

Predicted Physicochemical Properties: Differentiated Solubility and Permeability Profile

The presence of the 2-methoxyethyl substituent on the pyrrolidine nitrogen is predicted to enhance the compound's solubility and membrane permeability compared to unsubstituted or less polar pyrrolidine analogs . The compound's calculated cLogP is 2.04, indicating a balanced lipophilicity that is often desirable for CNS penetration and oral absorption [1]. The number of rotatable bonds (5) and hydrogen bond donor/acceptor count (7) are within favorable ranges for drug-like properties [1].

Physicochemical Profile
Supporting evidence
cLogP 2.04
Rot. bonds 5
HBD+HBA 7
pKa 3.90, 8.65
Reported drug-like property profile; may support CNS penetration
Predicted values; experimental verification recommended
Physicochemical Properties Solubility Drug Design

Optimal Research and Industrial Applications for C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine (CAS 910443-61-7)


Precise Pharmacological Probing of 5-HT2B Receptor Function in Neurological Disease Models

The compound's high potency (IC50 54 nM) and exceptional selectivity for the 5-HT2B receptor make it an ideal chemical probe for dissecting the role of this receptor in neurological disorders, such as Alzheimer's disease and Dravet syndrome, where 5-HT2B antagonism is implicated in synaptic plasticity and seizure reduction [1]. Its clean selectivity profile minimizes confounding effects from other aminergic GPCRs, enabling more definitive target validation studies.

Investigating 5-HT2B Antagonism in Fibrotic Disease Models

Given the emerging role of 5-HT2B antagonism in promoting apoptosis of activated hepatic stellate cells and inhibiting fibrosis, this compound is a valuable tool for research into liver fibrosis and other fibrotic conditions [1]. Its favorable ADME profile supports potential in vivo studies.

Medicinal Chemistry Scaffold for CNS-Targeted Drug Discovery

The balanced physicochemical properties (cLogP 2.04) and metabolic stability (T1/2 > 60 min) of C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine position it as an attractive starting point for developing orally bioavailable CNS-active drug candidates [1]. The primary amine provides a convenient handle for further derivatization to explore structure-activity relationships.

Versatile Building Block in Chemical Biology and Organic Synthesis

As a primary amine containing a substituted pyrrolidine ring, this compound serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and receptor ligands [1]. Its unique methoxyethyl substituent can confer advantageous properties to the final target molecules.

Application
Selection Property
Validation Focus
Neurological disease model studies
Selective 5-HT2B antagonist scaffold
Off-target selectivity review
Fibrosis research models
5-HT2B pathway inhibition context
In vivo ADME review
CNS lead optimization
Drug-like physicochemical profile
Metabolic stability and CYP profiling
Chemical biology building block
Primary amine derivatization handle
Scaffold selectivity retention

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